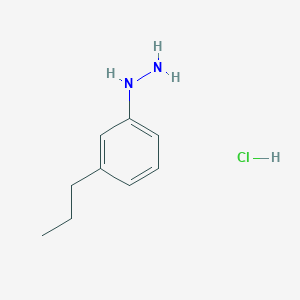

(3-propylphenyl)hydrazine Hydrochloride

Descripción general

Descripción

(3-propylphenyl)hydrazine Hydrochloride is an organic compound with the molecular formula C9H15ClN2. It belongs to the class of aromatic hydrazines and is characterized by the presence of a hydrazine group attached to a propyl-substituted phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-propylphenyl)hydrazine Hydrochloride typically involves the reaction of 3-propylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows: [ \text{3-propylphenylhydrazine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3-propylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as a Reagent:

(3-Propylphenyl)hydrazine hydrochloride is primarily used as a reagent in organic synthesis. It facilitates the preparation of various hydrazine derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Pyrazoles:

Recent studies have demonstrated that this compound can be utilized in the synthesis of pyrazole derivatives, which exhibit significant biological activities. For instance, it has been involved in reactions yielding tetrasubstituted pyrazoles with promising therapeutic properties .

Pharmaceutical Development

Anticancer Properties:

Research indicates that derivatives of this compound are being investigated for their potential anticancer activities. The compound's ability to modify biological pathways makes it a candidate for developing novel anticancer agents .

Antimicrobial Activity:

Studies have shown that this compound exhibits antimicrobial properties, making it valuable in the development of new antibiotics or antimicrobial agents .

Material Science

Curing Agent for Polymers:

In material science, this compound serves as a curing agent for epoxy resins. Its incorporation enhances the mechanical properties and durability of materials used in construction and manufacturing .

Analytical Chemistry

Reagent in Spectrophotometry:

The compound is employed as a reagent in various analytical techniques, including spectrophotometry, which is essential for detecting and quantifying specific compounds in complex mixtures .

Table 1: Summary of Applications

Case Study: Anticancer Activity

In a study examining various hydrazine derivatives, it was found that compounds related to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved the inhibition of specific enzymes crucial for cell proliferation, suggesting potential therapeutic applications in oncology .

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of different hydrazine derivatives highlighted that this compound showed promising results against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of (3-propylphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Phenylhydrazine Hydrochloride: Similar structure but lacks the propyl group.

Benzylhydrazine Hydrochloride: Contains a benzyl group instead of a propyl group.

(4-propylphenyl)hydrazine Hydrochloride: Similar structure but with the propyl group at the para position.

Uniqueness

(3-propylphenyl)hydrazine Hydrochloride is unique due to the presence of the propyl group at the meta position on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other hydrazine derivatives.

Actividad Biológica

(3-Propylphenyl)hydrazine hydrochloride, a derivative of hydrazine, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically represented as CHClN. Its structure features a propyl group attached to a phenyl ring, which is further connected to a hydrazine moiety. This configuration influences its biological activity significantly.

1. Antimicrobial Activity

Research has indicated that hydrazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (3-propylphenyl)hydrazine have shown effectiveness against various bacterial strains. A study found that certain hydrazine derivatives could inhibit the growth of E. coli and Bacillus subtilis, suggesting potential applications in treating infections caused by these pathogens .

2. Anti-inflammatory Effects

Hydrazine derivatives are also recognized for their anti-inflammatory activities. In animal models, this compound demonstrated significant reductions in edema, comparable to standard anti-inflammatory drugs like ibuprofen. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Cytotoxicity and Apoptosis

Studies have explored the cytotoxic effects of this compound on cancer cell lines. It was observed that this compound can induce apoptosis in certain cancer cells, potentially through the activation of pro-apoptotic pathways. The mechanism involves the reactivation of silenced genes responsible for apoptosis .

Toxicological Profile

While this compound exhibits various beneficial biological activities, it is essential to consider its toxicity:

- Acute Toxicity : Animal studies have indicated that exposure to high doses can lead to severe health effects, including hemolytic anemia and liver damage. For example, dermal exposure to phenylhydrazine (a related compound) resulted in significant mortality rates in rabbits at doses exceeding 100 mg/kg .

- Skin Sensitization : There have been reports of skin hypersensitivity reactions associated with phenylhydrazine derivatives, indicating that this compound may also pose a risk for allergic reactions in sensitive individuals .

Case Studies

Several case studies highlight the biological activity and safety profile of hydrazine derivatives:

- Case Study 1 : In a controlled study involving rats, administration of this compound resulted in a marked increase in reticulocyte count and signs of hemolytic anemia at high doses, underscoring its potential toxic effects on red blood cells .

- Case Study 2 : A clinical trial assessing the anti-inflammatory properties of hydrazine derivatives showed promising results with significant reductions in inflammation markers in patients with chronic inflammatory conditions .

Propiedades

IUPAC Name |

(3-propylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-4-8-5-3-6-9(7-8)11-10;/h3,5-7,11H,2,4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRBJFAIEAQSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384266 | |

| Record name | (3-propylphenyl)hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-28-0 | |

| Record name | Hydrazine, (3-propylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-propylphenyl)hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.